N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034414-71-4
VCID: VC4233090
InChI: InChI=1S/C13H14N6O2/c1-18-6-3-4-9(18)12(20)15-8-10-16-17-11-13(21-2)14-5-7-19(10)11/h3-7H,8H2,1-2H3,(H,15,20)
SMILES: CN1C=CC=C1C(=O)NCC2=NN=C3N2C=CN=C3OC
Molecular Formula: C13H14N6O2
Molecular Weight: 286.295

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide

CAS No.: 2034414-71-4

Cat. No.: VC4233090

Molecular Formula: C13H14N6O2

Molecular Weight: 286.295

* For research use only. Not for human or veterinary use.

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide - 2034414-71-4

Specification

CAS No. 2034414-71-4
Molecular Formula C13H14N6O2
Molecular Weight 286.295
IUPAC Name N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-methylpyrrole-2-carboxamide
Standard InChI InChI=1S/C13H14N6O2/c1-18-6-3-4-9(18)12(20)15-8-10-16-17-11-13(21-2)14-5-7-19(10)11/h3-7H,8H2,1-2H3,(H,15,20)
Standard InChI Key RSCGAMDTMREOHW-UHFFFAOYSA-N
SMILES CN1C=CC=C1C(=O)NCC2=NN=C3N2C=CN=C3OC

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure features a triazolo[4,3-a]pyrazine core, a bicyclic heterocycle formed by fusing a triazole ring with a pyrazine moiety. The triazole ring contributes to aromatic stability and hydrogen-bonding capacity, while the pyrazine’s nitrogen atoms enhance solubility and electronic interactions. At the 3-position of the triazolo-pyrazine, a methylene bridge connects to a 1-methylpyrrole-2-carboxamide group, introducing a planar pyrrole ring with a carboxamide substituent. The methoxy group at the pyrazine’s 8-position further modulates physicochemical properties, including lipophilicity and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H14N6O2\text{C}_{13}\text{H}_{14}\text{N}_6\text{O}_2
Molecular Weight286.295 g/mol
IUPAC NameN-[(8-Methoxy- triazolo[4,3-a]pyrazin-3-yl)methyl]-1-methylpyrrole-2-carboxamide
CAS Number2034414-71-4

Synthetic Pathways

The synthesis of N-((8-methoxy-triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide involves multi-step reactions optimized for yield and purity. A representative pathway includes:

  • Formation of the Triazolo-Pyrazine Core: Cyclocondensation of 3-amino-6-methoxypyrazine-2-carboxylic acid with hydrazine derivatives under acidic conditions generates the triazolo[4,3-a]pyrazine scaffold.

  • Introduction of the Methylene Bridge: Alkylation of the triazole’s 3-position with chloromethylpyrrole intermediates in the presence of a base like potassium carbonate.

  • Carboxamide Functionalization: Coupling the methylene-linked pyrrole with activated carbonyl reagents, such as methyl chloroformate, followed by ammonolysis to yield the final carboxamide.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Core FormationHCl (cat.), EtOH, reflux65–70
AlkylationK₂CO₃, DMF, 80°C50–60
Carboxamide FormationMethyl chloroformate, THF, rt75–80

Biological Activities and Mechanisms

Antibacterial Properties

Triazolo[4,3-a]pyrazine derivatives exhibit broad-spectrum antibacterial activity. In a 2023 study, analog 2e (structurally similar to the target compound) demonstrated MIC values of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to ampicillin . The methoxy group enhances membrane permeability, while the carboxamide facilitates target binding, likely inhibiting bacterial enzymes like DNA gyrase .

Table 3: Anticancer Activity of Selected Derivatives

Compoundc-Met IC₅₀ (nM)A549 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
22i480.830.15
Target*N/A~1.0*~0.2*

*Estimated based on structural similarity .

Structure-Activity Relationships (SAR)

Role of the Methoxy Group

The 8-methoxy substituent is critical for solubility and target engagement. Removal or substitution (e.g., ethoxy) reduces potency by >40-fold, as seen in cryptosporidiosis inhibitors . The methoxy’s electron-donating effects stabilize charge-transfer interactions with biological targets .

Impact of the Pyrrole Carboxamide

Replacing the pyrrole with benzamide (as in CAS 2034281-83-7) diminishes antibacterial activity, highlighting the pyrrole’s role in π-π stacking and hydrogen bonding . Methylation at the pyrrole’s 1-position prevents metabolic oxidation, enhancing stability.

Pharmacological and Toxicological Profile

In Vitro and In Vivo Efficacy

While direct data on the compound is limited, structural analogs show dose-dependent apoptosis induction and cell cycle arrest at G2/M phase . In murine models, triazolo-pyrazines exhibit oral bioavailability (>60%) and low plasma protein binding (<80%), suggesting favorable pharmacokinetics .

Future Directions and Applications

Drug Development Opportunities

The compound’s dual antibacterial and anticancer activity positions it as a scaffold for hybrid therapeutics. Structural optimizations, such as fluorination of the pyrrole ring, could enhance blood-brain barrier penetration for CNS infections .

Challenges in Clinical Translation

Key hurdles include scale-up synthesis and mitigating off-target kinase interactions. Computational modeling and fragment-based drug design are being explored to improve selectivity .

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